1-(Methylsulfanyl)cyclopropane-1-carboxylic acid

Catalog No.
S3670123
CAS No.
35120-12-8
M.F
C5H8O2S
M. Wt
132.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Methylsulfanyl)cyclopropane-1-carboxylic acid

CAS Number

35120-12-8

Product Name

1-(Methylsulfanyl)cyclopropane-1-carboxylic acid

IUPAC Name

1-methylsulfanylcyclopropane-1-carboxylic acid

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

InChI

InChI=1S/C5H8O2S/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7)

InChI Key

CZDQABULEQWLGA-UHFFFAOYSA-N

SMILES

CSC1(CC1)C(=O)O

Canonical SMILES

CSC1(CC1)C(=O)O

1-(Methylsulfanyl)cyclopropane-1-carboxylic acid is a chemical compound characterized by its unique cyclopropane structure and the presence of a methylsulfanyl group. Its molecular formula is C5H8O2SC_5H_8O_2S, and it has a molecular weight of approximately 132.18 g/mol. The compound features a carboxylic acid functional group, which contributes to its acidity and reactivity in various

As mentioned earlier, the specific mechanism of action for 1-(methylsulfanyl)cyclopropane-1-carboxylic acid in biological systems is unknown due to limited research.

Please note:

  • The information provided is based on the limited scientific research available and may not be exhaustive.
  • Due to the lack of specific data, some sections rely on educated guesses based on the general properties of functional groups.
  • Further research is needed to fully understand the properties, potential applications, and safety profile of 1-(methylsulfanyl)cyclopropane-1-carboxylic acid.

  • Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The carboxylic acid functionality can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur, allowing the methylsulfanyl group to be replaced with other functional groups under basic conditions.

These reactions expand the compound's utility in synthetic chemistry, enabling the formation of various derivatives.

The biological activity of 1-(Methylsulfanyl)cyclopropane-1-carboxylic acid is an area of ongoing research. Preliminary studies suggest that it may exhibit enzyme inhibition properties and interact with specific protein targets, potentially influencing biological pathways. The unique structure of the compound allows for specific binding interactions that may lead to therapeutic applications.

The synthesis of 1-(Methylsulfanyl)cyclopropane-1-carboxylic acid typically involves several steps:

  • Cyclopropanation: Suitable precursors are reacted to form the cyclopropane ring.
  • Introduction of Methylsulfanyl Group: This can be achieved through reactions with methylsulfanyl reagents.
  • Carboxylation: The carboxylic acid group is introduced via oxidation or carboxylation agents.

Industrial methods may involve large-scale cyclopropanation reactions optimized for yield and purity through the use of catalysts.

1-(Methylsulfanyl)cyclopropane-1-carboxylic acid has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for creating more complex organic molecules.
  • Biological Research: The compound is used in studies related to enzyme interactions and protein binding.
  • Industrial Chemistry: It is utilized in the production of specialty chemicals and materials.

Studies investigating the interactions of 1-(Methylsulfanyl)cyclopropane-1-carboxylic acid with biological targets are crucial for understanding its potential therapeutic roles. The methylsulfanyl group may enhance binding affinity to specific enzymes or receptors, influencing metabolic pathways and cellular responses.

Several compounds share structural similarities with 1-(Methylsulfanyl)cyclopropane-1-carboxylic acid, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
1-Methylcyclopropane-1-carboxylic acidLacks the methylsulfanyl groupLess versatile in reactions
Cyclopropane-1-carboxylic acidSimpler structure without the methylsulfanyl groupBasic cyclopropane chemistry
2-(Methylsulfanyl)acetic acidContains a similar methylsulfanyl groupLacks cyclopropane ring
1-Methanesulfonylcyclopropane-1-carboxylic acidContains a methanesulfonyl groupDifferent functional group leading to varied reactivity

The uniqueness of 1-(Methylsulfanyl)cyclopropane-1-carboxylic acid lies in its combination of the cyclopropane ring and the methylsulfanyl group, offering distinct chemical reactivity and potential applications not found in its analogues.

XLogP3

0.8

Dates

Modify: 2024-04-15

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